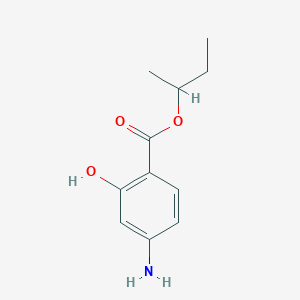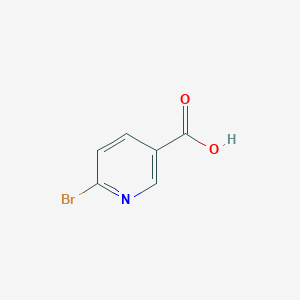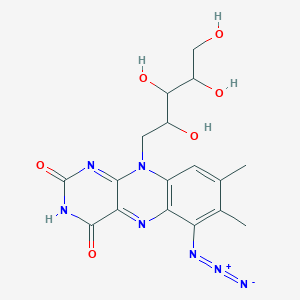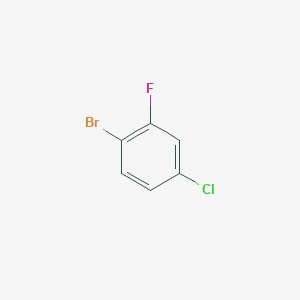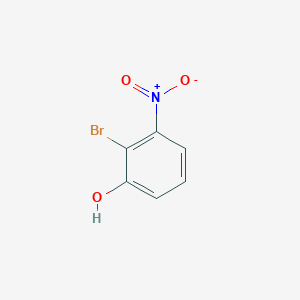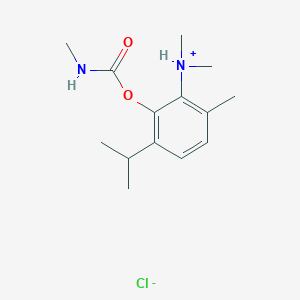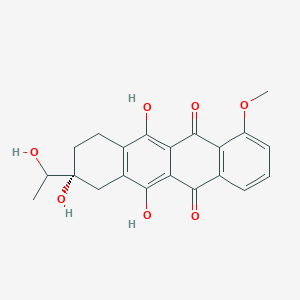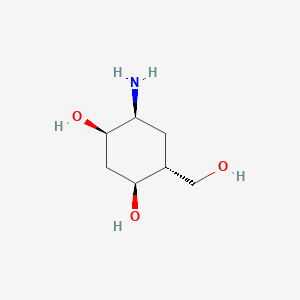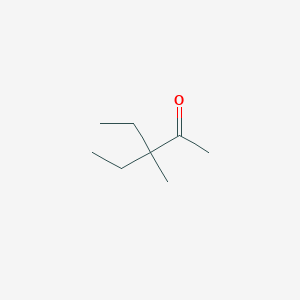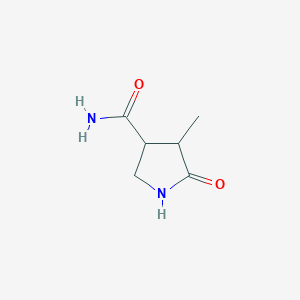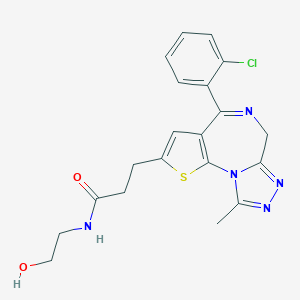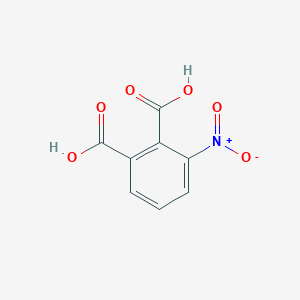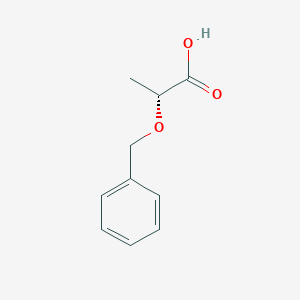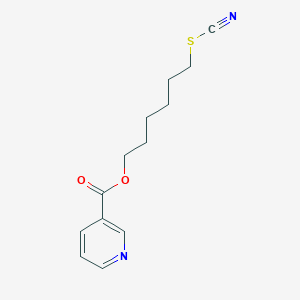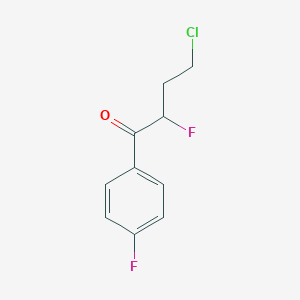
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one
概要
説明
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, also known as 4F-ADB, is a synthetic cannabinoid that belongs to the indazole family. It is a designer drug and has been identified as an active ingredient in synthetic cannabis products. This chemical compound has gained popularity among drug users due to its potent psychoactive effects. However,
作用機序
The mechanism of action of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one involves its binding to the CB1 and CB2 receptors in the brain. This leads to the activation of the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, mood, and pain sensation.
生化学的および生理学的効果
The biochemical and physiological effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one include increased dopamine release, decreased GABA release, and altered glutamate transmission. These effects lead to the psychoactive effects of the drug, such as euphoria, relaxation, and altered perception.
実験室実験の利点と制限
One of the advantages of using 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one in lab experiments is its potency. It has been found to be more potent than other synthetic cannabinoids, which makes it useful in studying the endocannabinoid system. However, its psychoactive effects can also be a limitation, as it may interfere with the results of certain experiments.
将来の方向性
There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one. One area of interest is its potential as a therapeutic agent for various medical conditions such as chronic pain and anxiety disorders. Another area of research is the development of more selective synthetic cannabinoids that can target specific receptors in the endocannabinoid system. Additionally, further studies are needed to fully understand the long-term effects of 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one on the brain and body.
In conclusion, 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one is a synthetic cannabinoid that has gained popularity among drug users due to its potent psychoactive effects. However, it also has scientific research applications, particularly in studying the endocannabinoid system. Its mechanism of action involves its binding to CB1 and CB2 receptors, leading to various biochemical and physiological effects. While it has advantages in terms of potency, its psychoactive effects can also be a limitation. There are several future directions for research on 4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one, including its potential as a therapeutic agent and the development of more selective synthetic cannabinoids.
科学的研究の応用
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one has been used in scientific research to study the endocannabinoid system and its effects on the central nervous system. It has been found to have a high affinity for CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids.
特性
CAS番号 |
110690-93-2 |
|---|---|
製品名 |
4-Chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
分子式 |
C10H9ClF2O |
分子量 |
218.63 g/mol |
IUPAC名 |
4-chloro-2-fluoro-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C10H9ClF2O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
InChIキー |
KHCFOACJRBWOAT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
正規SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)F)F |
同義語 |
1-Butanone, 4-chloro-2-fluoro-1-(4-fluorophenyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

